Cas no 2171469-76-2 (4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{2-(propylcarbamoyl)ethylcarbamoyl}butanoic acid)

4-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-4-{2-(propylcarbamoyl)ethylcarbamoyl}butanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its structure incorporates both an Fmoc group, enabling selective deprotection under mild basic conditions, and a propylcarbamoyl-ethylcarbamoyl side chain, which enhances solubility and facilitates conjugation. The carboxylate moiety allows for further functionalization or coupling reactions, making it a versatile intermediate in solid-phase peptide synthesis (SPPS). This compound is particularly valuable for introducing tailored modifications into peptide backbones, supporting the development of complex biomolecules with precise structural control. Its stability under standard SPPS conditions ensures reliable performance in automated synthesis workflows.
4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{2-(propylcarbamoyl)ethylcarbamoyl}butanoic acid structure
2171469-76-2 structure
Product name:4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{2-(propylcarbamoyl)ethylcarbamoyl}butanoic acid
CAS No:2171469-76-2
MF:C26H31N3O6
MW:481.540847063065
CID:6054532
PubChem ID:165553367

4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{2-(propylcarbamoyl)ethylcarbamoyl}butanoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{2-(propylcarbamoyl)ethylcarbamoyl}butanoic acid
    • 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[2-(propylcarbamoyl)ethyl]carbamoyl}butanoic acid
    • EN300-1481848
    • 2171469-76-2
    • Inchi: 1S/C26H31N3O6/c1-2-14-27-23(30)13-15-28-25(33)22(11-12-24(31)32)29-26(34)35-16-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-10,21-22H,2,11-16H2,1H3,(H,27,30)(H,28,33)(H,29,34)(H,31,32)
    • InChI Key: QLHIBHRESGCVJC-UHFFFAOYSA-N
    • SMILES: O(C(NC(C(NCCC(NCCC)=O)=O)CCC(=O)O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 481.22128572g/mol
  • Monoisotopic Mass: 481.22128572g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 13
  • Complexity: 723
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 134Ų
  • XLogP3: 2.4

4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{2-(propylcarbamoyl)ethylcarbamoyl}butanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1481848-500mg
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[2-(propylcarbamoyl)ethyl]carbamoyl}butanoic acid
2171469-76-2
500mg
$3233.0 2023-09-28
Enamine
EN300-1481848-100mg
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[2-(propylcarbamoyl)ethyl]carbamoyl}butanoic acid
2171469-76-2
100mg
$2963.0 2023-09-28
Enamine
EN300-1481848-2500mg
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[2-(propylcarbamoyl)ethyl]carbamoyl}butanoic acid
2171469-76-2
2500mg
$6602.0 2023-09-28
Enamine
EN300-1481848-5000mg
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[2-(propylcarbamoyl)ethyl]carbamoyl}butanoic acid
2171469-76-2
5000mg
$9769.0 2023-09-28
Enamine
EN300-1481848-0.1g
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[2-(propylcarbamoyl)ethyl]carbamoyl}butanoic acid
2171469-76-2
0.1g
$2963.0 2023-06-06
Enamine
EN300-1481848-2.5g
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[2-(propylcarbamoyl)ethyl]carbamoyl}butanoic acid
2171469-76-2
2.5g
$6602.0 2023-06-06
Enamine
EN300-1481848-0.25g
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[2-(propylcarbamoyl)ethyl]carbamoyl}butanoic acid
2171469-76-2
0.25g
$3099.0 2023-06-06
Enamine
EN300-1481848-1.0g
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[2-(propylcarbamoyl)ethyl]carbamoyl}butanoic acid
2171469-76-2
1g
$3368.0 2023-06-06
Enamine
EN300-1481848-0.05g
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[2-(propylcarbamoyl)ethyl]carbamoyl}butanoic acid
2171469-76-2
0.05g
$2829.0 2023-06-06
Enamine
EN300-1481848-10000mg
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[2-(propylcarbamoyl)ethyl]carbamoyl}butanoic acid
2171469-76-2
10000mg
$14487.0 2023-09-28

Additional information on 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{2-(propylcarbamoyl)ethylcarbamoyl}butanoic acid

4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{2-(propylcarbamoyl)ethylcarbamoyl}butanoic acid: A Comprehensive Overview

The compound 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{2-(propylcarbamoyl)ethylcarbamoyl}butanoic acid, identified by the CAS number 2171469-76-2, is a highly specialized organic molecule with significant applications in the field of peptide synthesis and drug discovery. This compound is notable for its complex structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a propylcarbamoyl substituent, and a butanoic acid backbone. These structural features make it a valuable tool in modern chemical research and development.

The Fmoc group, a well-known protecting group in peptide chemistry, plays a critical role in controlling the reactivity of amino groups during peptide synthesis. The presence of this group in the compound ensures precise control over the synthesis process, enabling researchers to build complex peptide sequences with high fidelity. Recent studies have highlighted the importance of such protecting groups in improving the efficiency and scalability of peptide production, particularly in the context of large-scale manufacturing for pharmaceutical applications.

In addition to its Fmoc group, the compound also features a propylcarbamoyl substituent, which contributes to its unique chemical properties. This substituent enhances the compound's solubility and stability under various reaction conditions, making it suitable for a wide range of chemical transformations. Furthermore, the butanoic acid backbone provides flexibility and functionality, allowing for further modifications and extensions in synthetic routes.

The synthesis of this compound involves a series of carefully designed reactions that leverage modern organic chemistry techniques. Researchers have employed methods such as nucleophilic acyl substitution, coupling reactions, and protecting group strategies to achieve the desired molecular architecture. Recent advancements in catalytic asymmetric synthesis have also opened new avenues for producing enantiomerically pure versions of this compound, which are highly valuable in drug discovery programs.

In terms of applications, this compound has found extensive use in peptide synthesis as both a building block and a protective reagent. Its ability to selectively protect amino groups while maintaining reactivity at other functional sites has made it indispensable in the construction of complex peptides and proteins. Moreover, its compatibility with various coupling agents and activation methods makes it versatile across different synthetic platforms.

Beyond peptide synthesis, this compound has also shown promise in other areas of chemical research. For instance, its unique structure has been exploited in the development of novel bioconjugates and drug delivery systems. Recent studies have demonstrated its potential as a linker molecule in antibody-drug conjugates (ADCs), where it facilitates the precise attachment of therapeutic payloads to targeting antibodies. This application underscores its versatility and importance in advancing targeted therapies.

The integration of computational chemistry tools has significantly enhanced our understanding of this compound's properties and behavior. Molecular modeling studies have provided insights into its conformational flexibility, electronic structure, and interaction patterns with other molecules. These findings have been instrumental in optimizing synthetic protocols and predicting biological activity.

In conclusion, 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{2-(propylcarbamoyl)ethylcarbamoyl}butanoic acid is a multifaceted compound with profound implications for chemical research and pharmaceutical development. Its unique structure, combined with cutting-edge synthetic methodologies and computational tools, positions it as a key player in advancing our ability to design and produce complex molecules with precision and efficiency.

Recommend Articles

Recommended suppliers
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.